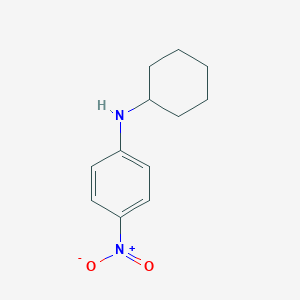

N-シクロヘキシル-4-ニトロアニリン

概要

説明

Synthesis Analysis

The synthesis of N-cyclohexyl-4-nitroaniline and related compounds involves various strategies, including the conjugate addition of phenyllithium to linear ω-nitro-α,β,ψ,ω-unsaturated esters followed by intramolecular nitro-Michael cyclization, which yields nitrogen-functionalized cyclohexanes with contiguous chiral centers applicable to the total synthesis of α-, β-, and γ-lycoranes (Yasuhara et al., 2004).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-nitroaniline has been determined through spectroscopic methods and X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n with specific cell parameters. This analysis provides insight into the arrangement of molecules and the stabilization of the crystal packing through N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

N-cyclohexyl-4-nitroaniline participates in various chemical reactions, including nitrosation processes and cycloaddition reactions. For instance, the nitrosation of N,N-dialkyl aromatic amines using N-cyclopropyl-N-alkylanilines as probes produces N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group, indicating a mechanism involving the formation of an amine radical cation followed by rapid ring opening (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of N-cyclohexyl-4-nitroaniline, such as melting points, solubility, and crystalline structure, can be inferred from its molecular structure and synthesis pathways. The specific arrangement of atoms and the presence of functional groups significantly influence its physical characteristics, making it suitable for various applications in material science and organic chemistry.

Chemical Properties Analysis

The chemical properties of N-cyclohexyl-4-nitroaniline, including reactivity with different chemical agents and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. For example, its use in the synthesis of nitrogen-functionalized cyclohexanes showcases its versatility in facilitating the formation of complex molecules with multiple chiral centers, further emphasizing its importance in the development of new synthetic methodologies (Yasuhara et al., 2004).

科学的研究の応用

化学的性質と保管

“N-シクロヘキシル-4-ニトロアニリン”は、CAS番号: 13663-59-7の化学化合物です。分子量は220.27であり、通常は室温で保管されます。 物理的には粉末状です .

触媒還元における用途

“N-シクロヘキシル-4-ニトロアニリン”は、レニウムサブナノ構造を持つ不均一触媒を用いたニトロ芳香族化合物の触媒還元に使用できます . このプロセスは、特に人為起源の重要な汚染物質であるニトロ芳香族化合物(NAC)の分解に重要です .

芳香族アミンの生成

NACの触媒還元は、医薬品の大規模合成のための重要な構成要素となるファインケミカル製品である芳香族アミン(AAM)をもたらします .

新規触媒の開発

“N-シクロヘキシル-4-ニトロアニリン”は、NACの還元効率を高める新規触媒の開発に使用できます . 金属ナノ粒子をベースとする触媒は、NACの変換を大幅に促進するため重要です .

NACの修復

“N-シクロヘキシル-4-ニトロアニリン”は、NACの修復に使用できます。 NACは、発がん性、腫瘍形成性、毒性、遺伝毒性、または生殖毒性があります . そのため、NACを効果的に修復するための多くの努力がなされてきました .

産業汚染物質の除去

“N-シクロヘキシル-4-ニトロアニリン”は、生分解性のない、化学的に抵抗性のある、高反応性の有害廃棄物であり、持続的な汚染物質である4-ニトロアニリン(4-NA)に関連する除去方法で使用できます .

作用機序

Target of Action

N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .

Mode of Action

Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .

Pharmacokinetics

The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .

Result of Action

The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of N-cyclohexyl-4-nitroaniline can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of N-cyclohexyl-4-nitroaniline might also be influenced by temperature and other environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-cyclohexyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396698 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13663-59-7 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

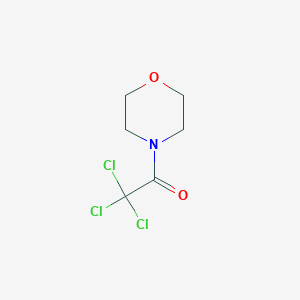

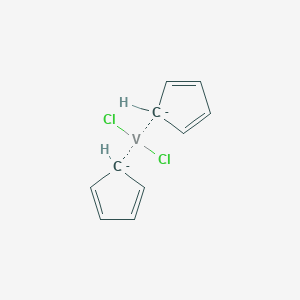

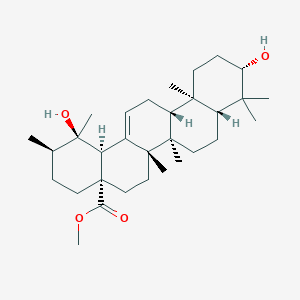

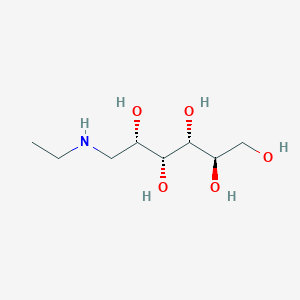

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)

![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)